![molecular formula C20H20ClNO3 B14378242 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid CAS No. 89763-10-0](/img/structure/B14378242.png)
1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and an amide linkage to a 2-chlorobenzoyl and phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 2-chlorobenzoyl chloride and aniline in the presence of a base such as triethylamine to form 2-chlorobenzoyl aniline.
Cyclohexane Carboxylation: The subsequent reaction of 2-chlorobenzoyl aniline with cyclohexanecarboxylic acid chloride in the presence of a base to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-[(2-Bromobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid
- 1-[(2-Fluorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid
- 1-[(2-Methylbenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid
Comparison: 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, fluorine, or methyl-substituted analogs. The chlorine atom can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions.
Propriétés
Numéro CAS |
89763-10-0 |
|---|---|
Formule moléculaire |
C20H20ClNO3 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
1-(N-(2-chlorobenzoyl)anilino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H20ClNO3/c21-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)20(19(24)25)13-7-2-8-14-20/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,25) |
Clé InChI |
GKVAPBJGKRHBOU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


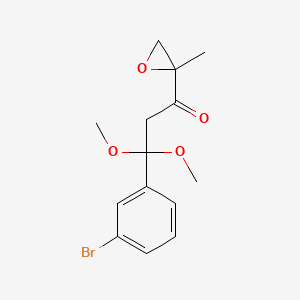
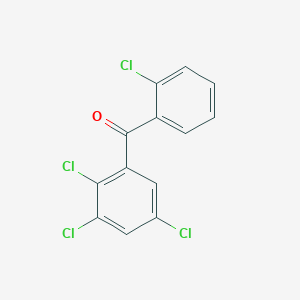

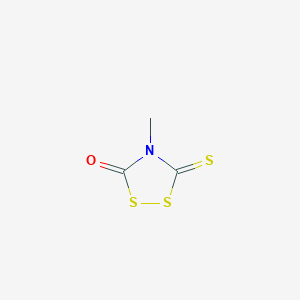
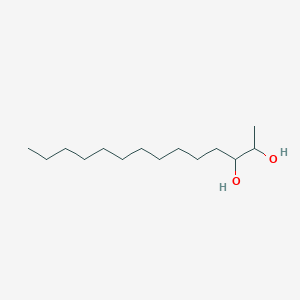
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
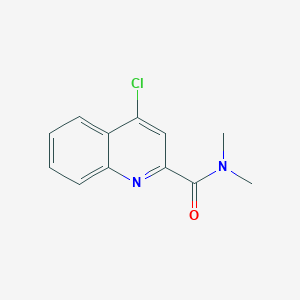

![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
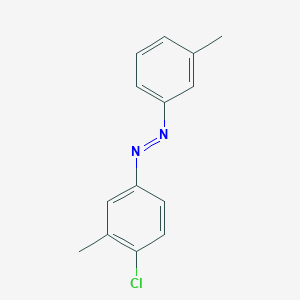
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
